molecular formula C18H16NO2P B2626229 (Diphenylphosphoryl)(pyridin-3-yl)methanol CAS No. 18629-21-5

(Diphenylphosphoryl)(pyridin-3-yl)methanol

Cat. No.: B2626229
CAS No.: 18629-21-5
M. Wt: 309.305
InChI Key: ZBYWXQPLJLKIOE-UHFFFAOYSA-N
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Description

(Diphenylphosphoryl)(pyridin-3-yl)methanol is an organophosphorus compound that features a diphenylphosphoryl group attached to a pyridin-3-yl methanol moiety

Scientific Research Applications

(Diphenylphosphoryl)(pyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

While the specific mechanism of action for “(Diphenylphosphoryl)(pyridin-3-yl)methanol” is not detailed, a study on similar pyridin-3-yl derivatives suggests potential antitumor properties .

Future Directions

Future research could focus on the synthesis of “(Diphenylphosphoryl)(pyridin-3-yl)methanol” and its derivatives, as well as their potential applications. For instance, a study on similar pyridin-3-yl derivatives suggests potential applications in anticancer treatments . Additionally, the use of nanocatalysts in the synthesis of these compounds could be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphoryl)(pyridin-3-yl)methanol typically involves the reaction of diphenylphosphine oxide with pyridin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the hydroxyl group, allowing the nucleophilic attack on the phosphorus center.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphoryl)(pyridin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while reduction would produce phosphines.

Comparison with Similar Compounds

Similar Compounds

  • (Diphenylphosphoryl)(pyridin-2-yl)methanol
  • (Diphenylphosphoryl)(pyridin-4-yl)methanol

Uniqueness

(Diphenylphosphoryl)(pyridin-3-yl)methanol is unique due to the position of the pyridinyl group, which affects its chemical reactivity and interaction with other molecules. The 3-position on the pyridine ring allows for distinct electronic and steric properties compared to the 2- and 4-positions, leading to different applications and reactivity profiles.

Properties

IUPAC Name

diphenylphosphoryl(pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16NO2P/c20-18(15-8-7-13-19-14-15)22(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYWXQPLJLKIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16NO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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